4-Methoxybenzyl acetate-d3
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Overview
Description
4-Methoxybenzyl acetate-d3, also known as Anisyl acetate-d3, is a deuterated compound where three hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of this compound is C10H9D3O3, and it has a molecular weight of 183.22 g/mol .
Preparation Methods
The synthesis of 4-Methoxybenzyl acetate-d3 can be achieved through several routes. One common method involves the reaction of 4-methoxybenzyl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, yielding the desired acetate ester .
Industrial production methods often involve the use of deuterated reagents to ensure the incorporation of deuterium atoms. For example, deuterated acetic anhydride can be used in place of regular acetic anhydride to produce this compound .
Chemical Reactions Analysis
4-Methoxybenzyl acetate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and varying temperatures depending on the desired reaction. Major products formed from these reactions include 4-methoxybenzyl alcohol, 4-methoxybenzoic acid, and other substituted derivatives .
Scientific Research Applications
4-Methoxybenzyl acetate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: It is used as a tracer in reaction mechanisms to study the behavior of molecules and reaction pathways.
Biology: The compound is employed in metabolic studies to track the incorporation and transformation of molecules within biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new materials and in quality control processes to ensure the consistency of products
Mechanism of Action
The mechanism of action of 4-Methoxybenzyl acetate-d3 involves its role as a stable isotope-labeled compound. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs by altering the rate of chemical reactions. This is due to the kinetic isotope effect, where the presence of deuterium slows down the rate of bond cleavage compared to hydrogen .
Comparison with Similar Compounds
4-Methoxybenzyl acetate-d3 can be compared with other similar compounds such as:
4-Methoxybenzyl acetate: The non-deuterated version of the compound, which lacks the stable isotope labeling.
4-Methoxybenzyl alcohol: A precursor in the synthesis of this compound.
4-Methoxybenzoic acid: An oxidation product of this compound.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in studies involving reaction mechanisms and metabolic pathways .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
[4-(trideuteriomethoxy)phenyl]methyl acetate |
InChI |
InChI=1S/C10H12O3/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3/i2D3 |
InChI Key |
HFNGYHHRRMSKEU-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)COC(=O)C |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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